molecular formula C16H28N2O B4144962 3-(1-Adamantylmethyl)-1,1-diethylurea

3-(1-Adamantylmethyl)-1,1-diethylurea

Cat. No.: B4144962
M. Wt: 264.41 g/mol
InChI Key: VDAQMPUBPJORSH-UHFFFAOYSA-N
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Description

N’-(1-adamantylmethyl)-N,N-diethylurea is a synthetic organic compound characterized by the presence of an adamantyl group. Adamantane derivatives are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The adamantyl group imparts rigidity and stability to the molecule, making it an interesting subject for research in fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-adamantylmethyl)-N,N-diethylurea typically involves the reaction of 1-adamantylmethylamine with diethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N’-(1-adamantylmethyl)-N,N-diethylurea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.

Chemical Reactions Analysis

Types of Reactions

N’-(1-adamantylmethyl)-N,N-diethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The adamantyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with various functional groups attached to the adamantyl moiety.

Scientific Research Applications

N’-(1-adamantylmethyl)-N,N-diethylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antiviral and antibacterial agent due to the unique properties of the adamantyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral drugs and enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and rigidity.

Mechanism of Action

The mechanism of action of N’-(1-adamantylmethyl)-N,N-diethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the binding affinity of the compound to its target, leading to increased potency and efficacy. The compound may inhibit enzyme activity or block receptor sites, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-N’-butylurea
  • N-(1-adamantyl)-N’-pentylurea
  • N-(1-adamantyl)-N’-methylurea

Uniqueness

N’-(1-adamantylmethyl)-N,N-diethylurea is unique due to the presence of both the adamantyl group and the diethylurea moiety. This combination imparts distinct physicochemical properties, such as increased rigidity, stability, and lipophilicity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced biological activity and improved pharmacokinetic properties.

Properties

IUPAC Name

3-(1-adamantylmethyl)-1,1-diethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-3-18(4-2)15(19)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,3-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAQMPUBPJORSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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